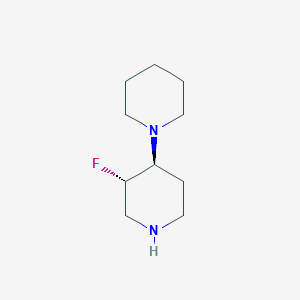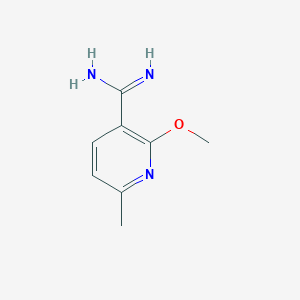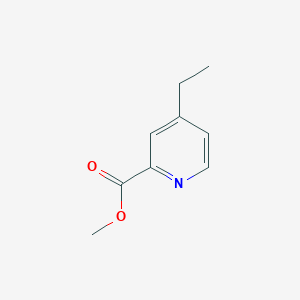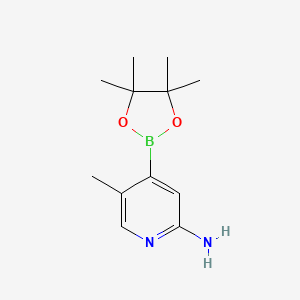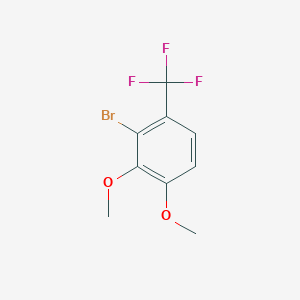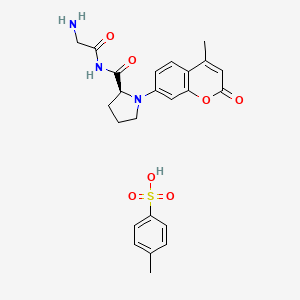
Gly-Pro-MCA.TosOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-MCA.TosOH typically involves the coupling of Glycyl-L-Proline with 4-Methylcoumaryl-7-Amide, followed by tosylation. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The final product is purified using techniques like ion-exchange chromatography to ensure high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-Pro-MCA.TosOH primarily undergoes hydrolysis reactions catalyzed by dipeptidyl peptidase IV. The hydrolysis results in the cleavage of the peptide bond, releasing 4-Methylcoumaryl-7-Amide, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents used in these reactions include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylcoumaryl-7-Amide, which can be quantitatively measured using fluorescence spectroscopy. This product is used as an indicator of enzyme activity in various biochemical assays .
Applications De Recherche Scientifique
Gly-Pro-MCA.TosOH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Gly-Pro-MCA.TosOH involves its hydrolysis by dipeptidyl peptidase IV. The enzyme recognizes the Glycyl-L-Proline sequence and cleaves the peptide bond, releasing 4-Methylcoumaryl-7-Amide. This reaction is highly specific and can be inhibited by DPP4 inhibitors, which are used to study the enzyme’s role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro-pNA TosOH: Another peptide substrate used for measuring DPP4 activity, but with a different chromogenic group (p-nitroanilide) instead of the fluorescent 4-Methylcoumaryl-7-Amide
Gly-Pro-AMC: Similar to Gly-Pro-MCA.TosOH but uses 7-Amino-4-methylcoumarin as the fluorescent group
Uniqueness
This compound is unique due to its high sensitivity and specificity in fluorescence-based assays. The use of 4-Methylcoumaryl-7-Amide as the fluorescent group provides a strong and stable signal, making it ideal for quantitative measurements in various research applications .
Propriétés
Formule moléculaire |
C24H27N3O7S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |
Clé InChI |
VZPZSIQQHGJSQS-ZOWNYOTGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


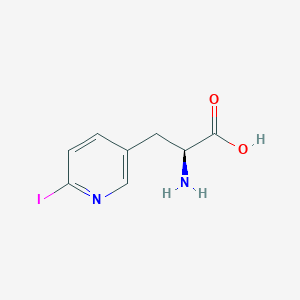
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
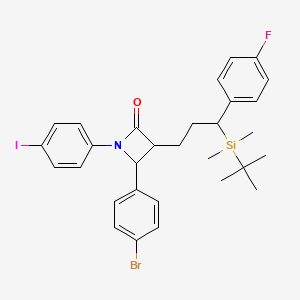
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)




